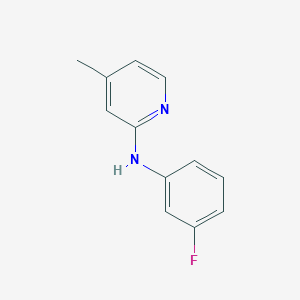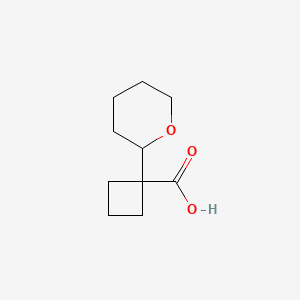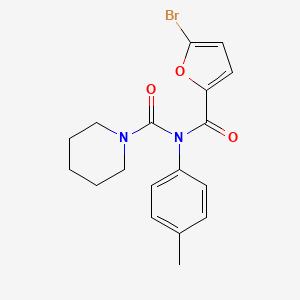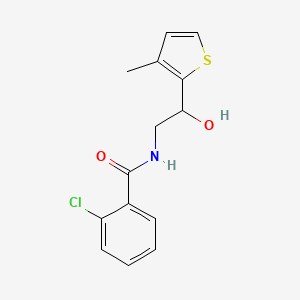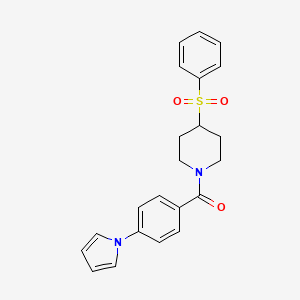
(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group (SO2) attached to the phenyl group .
Molecular Structure Analysis
The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The piperidine ring could potentially be involved in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis
The pyrrole ring in the compound is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The sulfonyl group is typically resistant to reduction and hydrolysis .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the nitrogen atoms in the pyrrole and piperidine rings could potentially make the compound a base .科学的研究の応用
Synthesis and Biological Activity
Antimicrobial Activity
Compounds synthesized from related pyrrole and piperidine structures have shown significant antimicrobial activities. For example, the synthesis of certain derivatives demonstrated good antimicrobial activity comparable with standard drugs such as ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Satyender Kumar et al., 2012). Similarly, another study reported novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, which exhibit favorable herbicidal and insecticidal activities (Baolei Wang et al., 2015).
Synthesis Methods
Efficient synthesis methods for related compounds include one-pot synthesis techniques, which are economical for producing pyrrole derivatives, demonstrating the versatile applicability of these methodologies in generating a wide range of compounds with potential biological activities (R. Kaur & Kapil Kumar, 2018).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis has been employed to create derivatives that were screened for antibacterial and antifungal activities, showcasing the rapid and efficient generation of biologically active compounds (Deepak Swarnkar et al., 2014).
Chemical Properties and Structural Studies
Crystal Structure and Characterization
Detailed crystallographic studies of related compounds have been conducted to understand their structural properties. For instance, the crystal structure of a compound with the arylsulfonyl moiety was reported, providing insights into the molecular arrangement and potential interactions that could influence biological activity (B. Revathi et al., 2015).
Thermal and Optical Studies
The thermal and optical properties of certain derivatives have been explored, offering a comprehensive understanding of their stability and behavior under various conditions, which is critical for their potential application in medicinal chemistry (C. S. Karthik et al., 2021).
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(18-8-10-19(11-9-18)23-14-4-5-15-23)24-16-12-21(13-17-24)28(26,27)20-6-2-1-3-7-20/h1-11,14-15,21H,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQVMRUXQCERGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)
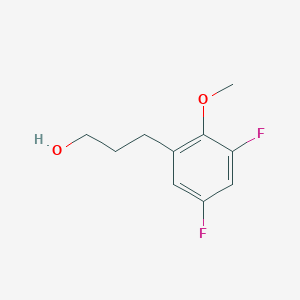
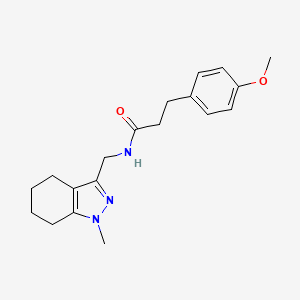
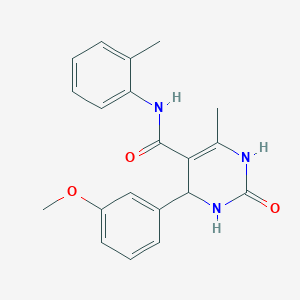
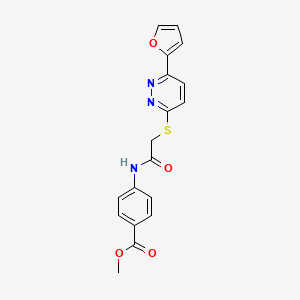
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)

![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2795456.png)
